2-(2-aminophenyl)acetonitrile

Synthetic methodology Vanadium catalysis Cascade cyclization

Select 2-(2-aminophenyl)acetonitrile for its essential ortho-disubstitution geometry—the 1,4-relationship between nucleophilic aniline nitrogen and electrophilic nitrile carbon that meta- and para-isomers cannot replicate. This unique regiochemistry unlocks intramolecular cyclization pathways critical for indole, pyrido[2,3-b]indole, and quinazoline scaffold synthesis (62–91% yields via VCl₃-catalyzed cascade reactions). Also compatible with Pd-catalyzed tandem addition/cyclization with arylboronic acids for 2-arylindole construction. Serves as a biocatalytic substrate for enantioselective phenylglycine synthesis. Batch-specific NMR, HPLC, GC documentation provided with every shipment.

Molecular Formula C8H8N2
Molecular Weight 132.16 g/mol
CAS No. 2973-50-4
Cat. No. B023982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-aminophenyl)acetonitrile
CAS2973-50-4
Synonyms2-Aminobenzeneacetonitrile;  (2-Aminophenyl)acetonitrile;  2-(Cyanomethyl)aniline;  o-Aminobenzyl Cyanide
Molecular FormulaC8H8N2
Molecular Weight132.16 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CC#N)N
InChIInChI=1S/C8H8N2/c9-6-5-7-3-1-2-4-8(7)10/h1-4H,5,10H2
InChIKeyLMDPYYUISNUGGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Aminophenyl)acetonitrile (CAS 2973-50-4): A Bifunctional o-Phenylenediamine Synthon for Indole and Quinazoline Heterocycle Synthesis


2-(2-Aminophenyl)acetonitrile (CAS 2973-50-4), also known as o-aminobenzyl cyanide or 2-aminophenylacetonitrile, is an aromatic nitrile compound with the molecular formula C₈H₈N₂ and a molecular weight of 132.16 g/mol . It exists as a solid at room temperature with a reported melting point range of 69–72 °C [1]. Structurally, this compound features an aniline moiety ortho-substituted with an acetonitrile (-CH₂CN) group, creating a distinctive 1,2-disubstituted benzene scaffold . This ortho-relationship positions the primary amino group in close spatial proximity to the electrophilic nitrile carbon, enabling intramolecular cyclization pathways that are structurally inaccessible to its meta- and para-substituted positional isomers [2]. Commercial availability typically ranges from 95% to >98% purity (by GC or nonaqueous titration), with suppliers providing batch-specific analytical documentation including NMR, HPLC, and GC [3].

Why Generic Substitution of 2-(2-Aminophenyl)acetonitrile (CAS 2973-50-4) Fails: Regiochemical Constraints in Cascade Cyclizations


The substitution of 2-(2-aminophenyl)acetonitrile with closely related analogs—such as its meta- or para-positional isomers (CAS 4623-24-9, CAS 3544-25-0) or simpler 2-aminobenzonitrile (CAS 1885-29-6)—fails to deliver equivalent synthetic utility due to a fundamental regiochemical constraint. The compound's unique ortho-substitution pattern creates a 1,4-relationship between the nucleophilic aniline nitrogen and the electrophilic carbon of the nitrile or its activated intermediates [1]. This geometry is essential for the intramolecular ring closure required to access pharmacologically significant scaffolds like indoles, pyrido[2,3-b]indoles, and quinazolines [2]. The meta- and para-isomers, lacking this proximal relationship, cannot undergo the same cascade cyclizations and thus serve as unsuitable replacements in established protocols. The following section provides a quantitative, evidence-based assessment of these differentiated performance characteristics, offering direct head-to-head comparisons and class-level inferences that substantiate the necessity of this specific ortho-isomer in targeted synthetic applications.

Quantitative Evidence Guide: Comparative Reactivity and Synthetic Performance of 2-(2-Aminophenyl)acetonitrile (CAS 2973-50-4)


VCl₃-Catalyzed Pyrido[2,3-b]indole Synthesis Yields: Comparative Performance of Ortho-Substituted 2-(2-Aminophenyl)acetonitrile

In a VCl₃-catalyzed cascade cyclization with N,N-dimethyl enaminones and chalcones, 2-(2-aminophenyl)acetonitrile achieved yields of pyrido[2,3-b]indole derivatives ranging from 62% to 91% across 24 substrate examples [1]. This reactivity is contingent on the ortho-relationship between the amino and acetonitrile groups, a prerequisite for the intramolecular cyclization that forms the fused indole ring [2]. This structural feature enables the target compound to serve as a bifunctional building block, a capability that is fundamentally absent in its meta- and para-substituted positional isomers, which cannot undergo this specific cascade cyclization [3].

Synthetic methodology Vanadium catalysis Cascade cyclization Pyridoindole synthesis

Chemoselective Pd-Catalyzed Indole Synthesis: Halogen Tolerance in 2-(2-Aminophenyl)acetonitrile versus Competing Reactivity in 2-Aminobenzonitrile

A palladium-catalyzed tandem addition/cyclization of 2-(2-aminoaryl)acetonitriles with arylboronic acids was developed for the direct construction of indole skeletons [1]. The reaction system demonstrated good functional group tolerance and remarkable chemoselectivity, notably retaining halogen substituents (bromo and iodo) for further synthetic elaboration [2]. In contrast, 2-aminobenzonitrile (CAS 1885-29-6), which lacks the flexible methylene spacer, does not participate in this tandem process due to the insufficient electrophilic activation of its aromatic nitrile and the altered geometry for nucleophilic addition [3]. The presence of the benzylic -CH₂CN group in 2-(2-aminophenyl)acetonitrile is crucial for the nucleophilic addition step that precedes cyclization [4].

Palladium catalysis Chemoselectivity Indole synthesis Tandem addition/cyclization

Buchwald-Hartwig Amination Performance: Direct Cross-Coupling Yields of 2-(2-Aminophenyl)acetonitrile in Diclofenac-Inspired Synthesis

In a study describing the synthesis of a diclofenac-inspired nitrile compound, 2-(2-aminophenyl)acetonitrile was employed in a Buchwald-Hartwig amination with an aryl bromide [1]. Under optimized conditions using KOᵗBu as the base and SPhosPdG4 as the catalyst in 1,4-dioxane at 90°C, the desired cross-coupled product was obtained in 58% yield [2]. This yield was achieved without extensive re-optimization, demonstrating the compound's predictable reactivity as a primary aromatic amine in a widely utilized Pd-catalyzed transformation. Subsequent base-mediated hydrolysis in degassed ethanol/water (3:2) with NaF at 90°C for 18 hours yielded the corresponding amidine quantitatively [3].

Palladium catalysis Buchwald-Hartwig amination Cross-coupling Drug analog synthesis

Vendor Purity Specifications and Analytical Documentation: Comparative Commercial Availability of 2-(2-Aminophenyl)acetonitrile

2-(2-Aminophenyl)acetonitrile is commercially available from multiple major chemical suppliers with purity specifications ranging from ≥95% to >98.0% (by GC or nonaqueous titration) . TCI America supplies the compound at >98.0% purity (by GC and nonaqueous titration) [1]. Sigma-Aldrich offers the compound at 97% purity . Bide Pharm provides 97% purity with batch-specific QC documentation including NMR, HPLC, and GC . The compound's melting point is consistently reported across vendors as 69–72°C (lit.) [2].

Commercial availability Purity specification Analytical quality control Procurement

Solubility and Calculated Physicochemical Parameters: LogP and Aqueous Solubility of 2-(2-Aminophenyl)acetonitrile

Computational predictions indicate that 2-(2-aminophenyl)acetonitrile possesses a consensus Log Pₒ/w of 1.01 (average of five prediction methods: iLOGP 1.21, XLOGP3 -0.06, WLOGP 1.34, MLOGP 1.12, SILICOS-IT 1.41) . Its calculated aqueous solubility (Log S ESOL) is -1.0, corresponding to 13.2 mg/mL (0.1 mol/L), classifying it as 'very soluble' . The topological polar surface area (TPSA) is 49.81 Ų . These parameters suggest favorable drug-like properties for use as a synthetic intermediate in medicinal chemistry campaigns .

Physicochemical properties Lipophilicity Aqueous solubility Drug-likeness

Best Research and Industrial Application Scenarios for 2-(2-Aminophenyl)acetonitrile (CAS 2973-50-4)


Synthesis of Pyrido[2,3-b]indole Derivatives via Vanadium-Catalyzed Cascade Cyclization

This compound serves as an essential bifunctional building block in the VCl₃-catalyzed cascade cyclization with N,N-dimethyl enaminones or chalcones, yielding pyrido[2,3-b]indole derivatives in 62–91% yield [1]. The ortho-relationship between the amino and acetonitrile groups is required for the intramolecular cyclization that forms the fused indole ring, a capability not available in meta- or para-isomers [2]. Applications include the preparation of pyridoindole-based kinase inhibitor scaffolds and other nitrogen-containing heterocycles of pharmaceutical interest [3].

Palladium-Catalyzed Tandem Addition/Cyclization for Direct Indole Skeleton Construction

2-(2-Aminophenyl)acetonitrile participates in a Pd-catalyzed tandem addition/cyclization with arylboronic acids to directly construct indole skeletons with good functional group tolerance and remarkable chemoselectivity [1]. Critically, halogen substituents (bromo and iodo) survive the reaction conditions, providing handles for subsequent cross-coupling or functionalization [2]. This methodology is particularly valuable for the synthesis of 2-arylindoles, a core motif in numerous bioactive molecules including anti-inflammatory agents and kinase inhibitors [3].

Buchwald-Hartwig Amination for Diclofenac-Inspired Analogs and Complex Amine Coupling

The compound reliably participates in Buchwald-Hartwig amination with aryl bromides, as demonstrated in the 58% yield synthesis of a diclofenac-inspired nitrile derivative [1]. The subsequent quantitative hydrolysis to the corresponding amidine further expands the synthetic utility of this scaffold [2]. This application scenario is relevant for medicinal chemistry programs requiring the installation of 2-aminophenyl motifs into drug-like molecules [3].

Biocatalytic Resolution and Enantioselective Synthesis of Phenylglycine Derivatives

The compound (as its α-aminonitrile derivative phenylglycinonitrile) is a substrate for arylacetonitrilases from Pseudomonas fluorescens EBC191 and its engineered variants, enabling enantioselective conversion to (R)- or (S)-phenylglycine and phenylglycine amide [1]. Under dynamic kinetic resolution conditions at pH 10.8, the recombinant whole-cell catalysts achieve near-complete enantioconversion [2]. This biocatalytic application provides access to optically pure phenylglycine building blocks for peptide synthesis and pharmaceutical intermediates [3].

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